molecular formula C23H25N3O5S B451142 PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B451142
M. Wt: 455.5g/mol
InChI Key: URTUESMPDRAQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of several functional groups, including isoxazole, thiophene, and carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Scientific Research Applications

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5g/mol

IUPAC Name

propan-2-yl 5-(dimethylcarbamoyl)-4-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H25N3O5S/c1-12(2)30-23(29)16-13(3)19(22(28)26(5)6)32-21(16)24-20(27)17-14(4)31-25-18(17)15-10-8-7-9-11-15/h7-12H,1-6H3,(H,24,27)

InChI Key

URTUESMPDRAQJX-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)N(C)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)N(C)C

Origin of Product

United States

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